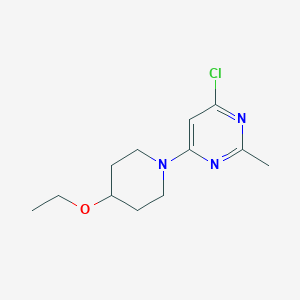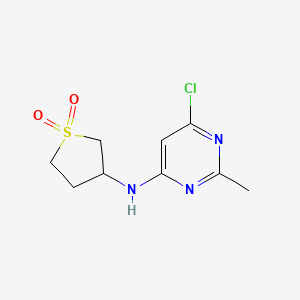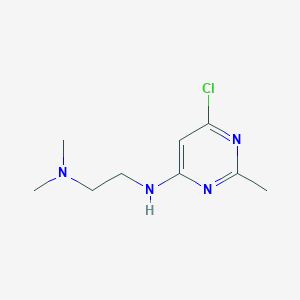
6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Übersicht
Beschreibung
The compound “6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine” is a pyrimidinamine derivative. Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Molecular Structure Analysis
The molecular structure of a similar compound, “6-Chloro-2-(methylthio)pyrimidin-4-amine”, has a molecular formula of C5H6ClN3S, an average mass of 175.639 Da, and a monoisotopic mass of 174.997101 Da .Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are known to undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
Several studies have synthesized novel pyrimidine derivatives with potential antifungal and antibacterial activities. For instance, derivatives have been evaluated for their in vitro antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds displaying significant inhibition activities (Shi-Chun Wang et al., 2018). Similarly, other studies have explored the antibacterial and antifungal properties of pyrimidine derivatives, developing novel classes of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Antitumor Activity
Research has also been conducted on the synthesis of pyrimidine derivatives with potential antitumor activities. Compounds such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for their anticancer properties, showing moderate activity against certain cancer cell lines (Lu Jiu-fu et al., 2015).
Synthesis and Characterization
The synthesis and characterization of novel pyrimidine derivatives constitute a significant portion of the research. Studies have detailed the synthesis routes, structural characterization, and potential applications of these compounds, including their use in studying non-covalent interactions and as precursors for further chemical modifications (Yu Zhang et al., 2018; A. Schmidt, 2002).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of thiopyrimidine derivatives have been conducted, highlighting the importance of pyrimidine rings in various applications due to their presence in DNA and RNA. These studies offer insights into the electronic structures, natural bonding orbital analysis, and potential for optoelectronic applications (A. Hussain et al., 2020).
Zukünftige Richtungen
The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production. Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Therefore, the future direction could be the continued exploration and development of pyrimidinamine derivatives, including “6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine”, for their potential applications in agriculture.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMLMLIXYHWMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1467448.png)


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)
![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)

![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)



![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)